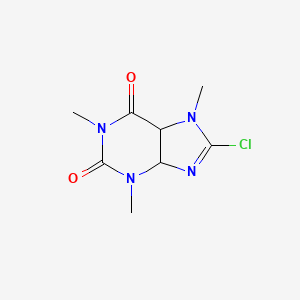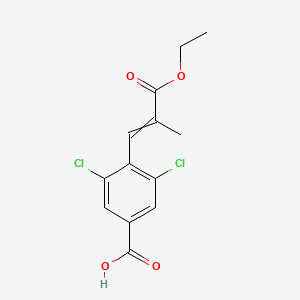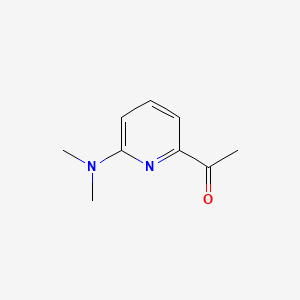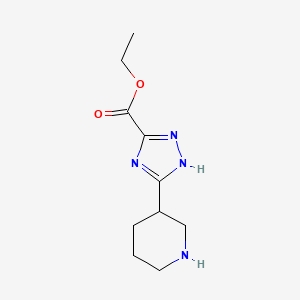
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of caffeine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 8th position of the caffeine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
化学反応の分析
Types of Reactions
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chlorine atom or other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
科学的研究の応用
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its potential as a radiosensitizing agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cellular metabolism . The specific pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: The parent compound, known for its stimulant effects.
Paraxanthine: A metabolite of caffeine with similar properties.
Theobromine: Another caffeine analog with distinct physiological effects
The uniqueness of this compound lies in its halogenation, which imparts different chemical and biological properties compared to its non-halogenated counterparts .
特性
分子式 |
C8H11ClN4O2 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
8-chloro-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H11ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h4-5H,1-3H3 |
InChIキー |
JJTCKGJNFJRAOS-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(N=C1Cl)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)






![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)





